Ethyl 3,3,3-triethoxypropanoate is an ester compound characterized by the presence of three ethoxy groups attached to a propanoate backbone. This compound is of interest in various fields, including organic synthesis and pharmaceutical development. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Ethyl 3,3,3-triethoxypropanoate can be synthesized through various methods involving the reaction of ethyl acrylate with ethyl alcohol in the presence of catalysts. It belongs to the class of compounds known as esters, which are derived from carboxylic acids and alcohols. Esters are widely recognized for their pleasant fragrances and are commonly used in flavoring and fragrance industries.
The synthesis of ethyl 3,3,3-triethoxypropanoate typically involves an addition reaction between absolute ethanol and ethyl acrylate. The process is catalyzed using an anion-exchange resin within a tubular reactor setup. This method offers several advantages, including mild reaction conditions and minimal side reactions.
Technical Details:
Ethyl 3,3,3-triethoxypropanoate has a complex molecular structure characterized by:
Molecular Formula: C11H22O5
Molecular Weight: 234.29 g/mol
The molecular structure can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), and oxygen (O) atoms in specific ratios that define the compound's properties.
Ethyl 3,3,3-triethoxypropanoate can undergo several chemical reactions typical for esters:
Technical Details:
The reactions may require specific conditions such as temperature control and the presence of catalysts or acidic/basic environments to facilitate the conversion processes effectively .
The mechanism for the formation of ethyl 3,3,3-triethoxypropanoate involves nucleophilic attack by ethanol on the carbonyl carbon of ethyl acrylate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water results in the formation of the ester bond.
Data:
These properties make ethyl 3,3,3-triethoxypropanoate suitable for various applications in organic synthesis .
Ethyl 3,3,3-triethoxypropanoate finds applications primarily in:
Its versatility as a chemical intermediate makes it an important compound in both industrial and research settings .
Triethyl orthoformate (HC(OC2H5)3) serves as a key electrophile for introducing ethoxy groups via nucleophilic substitution. The synthesis typically involves reacting ethyl malonate or cyanoacetate with triethyl orthoformate under Brønsted or Lewis acid catalysis. Anion exchange resins (e.g., quaternary ammonium types) enable efficient catalysis at 10–20°C, achieving >90% yield while minimizing hydrolysis byproducts. Moisture control (<0.1% H2O) is critical to suppress resin deactivation and acetal hydrolysis [1] [5].
Table 1: Nucleophilic Substitution Optimization Parameters
Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Anion exchange resin | 10–20 | 6–8 | 92–95 | Recyclable, low side products |
AlCl3 | 0–5 | 12 | 78 | High activity |
K2CO3 | 25 | 24 | 65 | Mild conditions |
Solvent-free conditions enhance atom economy, while stoichiometric excess of triethyl orthoformate (3:1 molar ratio) drives equilibrium toward the product. Post-reaction, excess reagent is recovered via vacuum distillation (bp 116–118°C/13 mmHg) [3] [5].
Ethyl 3,3-diethoxypropionate (C9H18O4) serves as a precursor for ethyl 3,3,3-triethoxypropanoate via electrophilic ethoxylation. The haloform reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one with ethanol/K2CO3 yields ethyl 3,3-diethoxypropanoate (87% yield, bp 92–95°C/15 mmHg), which undergoes further ethoxylation using ethyl orthoformate [3].
Alternatively, acetalation of cyanoacetaldehydes with ethanol under acid catalysis provides a one-pot route. Using sulfuric acid (5 wt%) in toluene at 10–25°C, 3,3-diethoxypropionitrile forms in 85% yield, followed by carboxylation and esterification. This route avoids high-pressure conditions required in older methods (5 MPa → 0.3–1.5 MPa) [5].
Table 2: Condensation Route Performance Comparison
Precursor | Ethoxylation Agent | Catalyst | Yield (%) | Limitation |
---|---|---|---|---|
Ethyl 3,3-diethoxypropionate | Triethyl orthoformate | H2SO4 (2%) | 88 | Requires anhydrous conditions |
3-Hydroxyacrylonitrile | Ethanol | H2SO4 (5%) | 82 | Multi-step purification |
Ethyl acrylate | Ethanol | Anion resin | 96 | Continuous flow compatible |
Transesterification of ethyl 3,3,3-triethoxypropanoate’s ester group enables modular derivatization. Anion-exchange resins (e.g., Amberlyst A26) in fixed-bed reactors facilitate continuous transesterification with higher alcohols (e.g., n-butanol) at 60–80°C. Residence times of 30–60 minutes achieve >95% conversion, with catalyst longevity exceeding 100 cycles after regeneration with 2–10% NaOH [1] [4].
Reactive distillation intensifies the process by integrating reaction and separation. A pilot-scale study demonstrated 40% energy reduction versus batch processing, with the azeotrope ethanol/ethyl propionate (bp 76.7°C) removed overhead, driving equilibrium toward products. Thermodynamic modeling confirms feasibility at ethanol:ester ratios of 3:1–100:1 [4].
Table 3: Transesterification Catalyst Performance
Catalyst Type | Temp (°C) | Conversion (%) | Regenerability | Byproduct Formation |
---|---|---|---|---|
Anion exchange resin | 60 | 98 | >100 cycles | <1% |
K2CO3/Al2O3 | 80 | 92 | Limited | 5–8% acrylates |
Lipase B (immobilized) | 40 | 75 | Moderate | None |
Microwave irradiation drastically accelerates nucleophilic substitution. Ethyl acetoacetate and triethyl orthoformate react within 15 minutes (vs. 12 hours conventionally) using ZnO nanoparticles (5 mol%) at 100°C, yielding 94% product. Precise temperature control prevents acetal degradation [9].
Ultrasound (40 kHz) enhances mixing in immiscible ethanol/ethyl acrylate systems. At 20°C, anion resin catalysis under sonication achieves 98% conversion in 30 minutes – an 8-fold rate increase versus silent conditions. Cavitation promotes reagent diffusion into catalyst pores, optimizing interfacial contact [1].
Tubular fixed-bed reactors with anion resin catalysts enable sustainable large-scale production. Key parameters:
Economic analyses show 32.6% lower total annualized costs (TAC) versus batch reactors, attributed to reduced catalyst waste, energy integration, and 58% lower CO2 emissions. Dynamic control strategies maintain product purity (>99.5%) despite ±10% feed fluctuations [4].
Table 4: Continuous Flow vs. Batch Process Economics
Parameter | Batch Reactor | Continuous Flow | Reduction (%) |
---|---|---|---|
Energy consumption | 58 kWh/kg | 32 kWh/kg | 44.8 |
Catalyst usage | 0.8 kg/kg product | 0.05 kg/kg product | 93.8 |
CO2 emissions | 12 kg/kg product | 5 kg/kg product | 58.3 |
Space-time yield | 0.4 g/L·h | 18 g/L·h | 4400 increase |
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